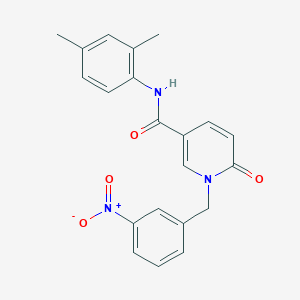![molecular formula C18H19ClN2O2 B2732906 1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)-1H-benzimidazole CAS No. 871552-98-6](/img/structure/B2732906.png)
1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)-1H-benzimidazole, also known as BMIPP, is a radiopharmaceutical agent that is used for myocardial imaging. This compound has been widely studied for its potential use in diagnosing heart diseases.
Applications De Recherche Scientifique
Synthesis and Structural Studies
The synthesis and structural analysis of benzimidazole derivatives, including those similar to 1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)-1H-benzimidazole, have been extensively studied. For instance, Saral et al. (2017) conducted structural and spectroscopic studies on benzimidazole derivatives, revealing insights into their chemical properties and interactions based on X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy. These studies provide a foundational understanding of the chemical characteristics and potential applications of benzimidazole compounds in various scientific fields (Saral, Özdamar, & Uçar, 2017).
Antimicrobial and Antifungal Activities
Benzimidazole compounds have been evaluated for their potential antimicrobial and antifungal activities. Padalkar et al. (2014) synthesized new benzimidazole, benzoxazole, and benzothiazole derivatives and screened them for antimicrobial activity. The study demonstrated significant broad-spectrum antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains including Candida albicans and Aspergillus niger. This research highlights the potential of benzimidazole derivatives as effective agents in combating microbial infections (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).
Antioxidant Properties
Kerimov et al. (2012) explored the antioxidant properties of benzimidazole derivatives through the synthesis of 2-amino-1,3,4-oxadiazoles and 5-aryl-1,3,4-oxadiazoles carrying a benzimidazole moiety. Their study assessed the compounds' ability to inhibit lipid peroxidation and scavenge free radicals, identifying several derivatives with significant antioxidant activity. This research underscores the potential therapeutic applications of benzimidazole derivatives in oxidative stress-related conditions (Kerimov, Ayhan-Kılcıgil, Özdamar, Can‐Eke, Çoban, Özbey, & Kazak, 2012).
Photodegradation Studies
Garcia et al. (2008) focused on the photodegradation of rabeprazole sodium, a benzimidazole derivative, under various light sources. Their research aimed to elucidate the main degradation products and understand the kinetics of photodegradation. This study contributes to the knowledge of the stability and degradation pathways of benzimidazole-based drugs, which is crucial for their development and formulation (Garcia, Nudelman, Steppe, & Schapoval, 2008).
Propriétés
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-22-13-18-20-16-5-2-3-6-17(16)21(18)11-4-12-23-15-9-7-14(19)8-10-15/h2-3,5-10H,4,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZQOSBCEHENIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)-1H-1,3-benzodiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2732823.png)
![3-(3,4-Difluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B2732825.png)


![Cyclopentyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2732829.png)
![(E)-ethyl 7-methyl-3-oxo-5-phenyl-2-((E)-3-phenylallylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2732830.png)


![2-(4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2732835.png)

![N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide](/img/structure/B2732841.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2732843.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2732844.png)
